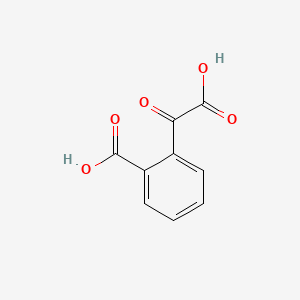

2-(カルボキシカルボニル)安息香酸

説明

Synthesis Analysis

The synthesis of 2-(Carboxycarbonyl)benzoic acid and its derivatives has been achieved through various methods, including Pd(II)-catalyzed carboxylation of aryl and vinyl C-H bonds to form dicarboxylic acids (Giri & Yu, 2008) and microbial dihydroxylation of benzoic acid for the preparation of highly functionalized cyclohexanecarboxylic acid derivatives (Myers et al., 2001).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 2-(Carboxycarbonyl)benzoic acid, has been extensively studied. For instance, the gas-phase electron diffraction and theoretical calculations have provided insights into the conformations and structural parameters of benzoic acid and its hydroxy derivatives, highlighting the effects of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Research on the chemical reactions and properties of 2-(Carboxycarbonyl)benzoic acid derivatives has uncovered various pathways and transformations. Radical decarboxylative carbometalation of benzoic acids offers a novel method for the functionalization and fluorination of aromatic compounds (Xu et al., 2021).

Physical Properties Analysis

The study of benzoic acid derivatives' physical properties, including crystalline structure and intermolecular interactions, reveals critical insights into their behavior and applications. For example, the crystal structure of 2-(2,6-Dichlorophenylcarbamoyl)benzoic acid has been determined, highlighting the hydrogen-bonded cyclic dimers and their orientation relative to the benzene ring (Kennard et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-(Carboxycarbonyl)benzoic acid, such as its reactivity and interactions with other molecules, have been a focus of several studies. The palladium-catalyzed carbonylative transformation using formic acid as the coupling partner presents a method for producing carboxylic acids, offering insights into the compound's versatility in synthetic chemistry (Wu et al., 2017).

科学的研究の応用

化学合成

“2-(カルボキシカルボニル)安息香酸”は、さまざまな化学合成プロセスで使用されます。 例えば、DMF中での4-ブロモ-フェニルグリオキシル酸のAg2CO3触媒による脱カルボキシル化アシル化に使用されます . このプロセスは、触媒量のPd(OAc)2とK2CO3を加えて連続的な鈴木クロスカップリングを行うことで、収率87%で4-ビフェニリル-ベンゾフェノンが得られます .

材料科学

材料科学の分野では、”2-(カルボキシカルボニル)安息香酸”は、新素材の開発に使用できます。 しかし、この分野における具体的な用途は、利用可能なリソースでは言及されていません .

クロマトグラフィー

“2-(カルボキシカルボニル)安息香酸”は、混合物を分離するための実験室技術であるクロマトグラフィーにも使用できます . このプロセスにおける具体的な役割は、利用可能なリソースでは具体的に示されていません .

分析研究

分析研究では、”2-(カルボキシカルボニル)安息香酸”は、標準物質または試薬として使用される可能性があります。 しかし、この分野における具体的な用途は、利用可能なリソースでは詳細に示されていません .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-oxalobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLOMAIEONDOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

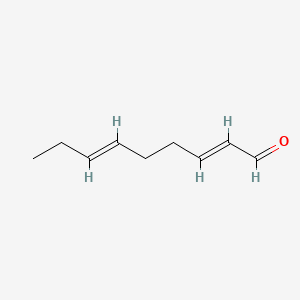

C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200776 | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

528-46-1 | |

| Record name | Phthalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phthalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)

![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)